淫羊藿苷C

描述

Epimedin C is a flavonoid originally found in Epimedium sagittatum . It exhibits immunostimulatory and anticancer activities . In hepatoma cells, Epimedin C inhibited cellular proliferation by decreasing expression of c-Myc, cyclin D1, and c-fos, and increasing expression of CDK inhibitors p21 and p27 . It also has potential to treat cardiovascular diseases and bone loss .

Synthesis Analysis

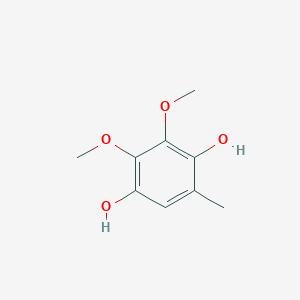

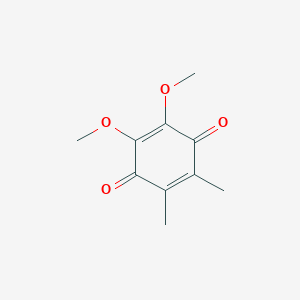

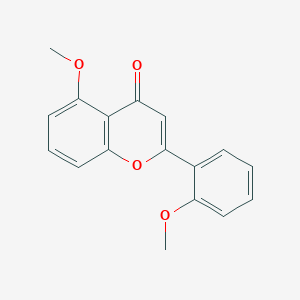

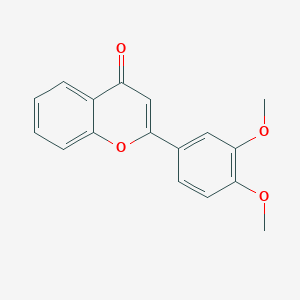

Epimedin C is a flavonoid that is naturally extracted from Epimedium sagittatum . The synthesis of Epimedin C involves complex biological processes in the plant, including the expression of genes involved in flavonoid biosynthesis . Genes encoding O-methyltransferase play crucial roles in flavonoids metabolism .

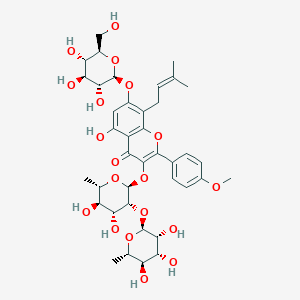

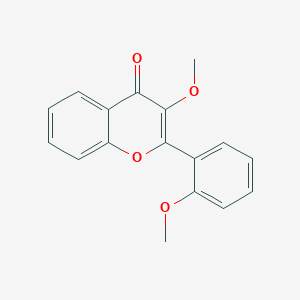

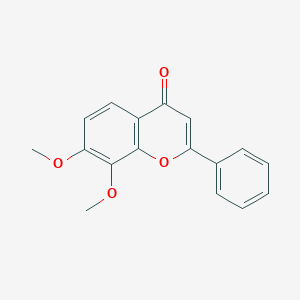

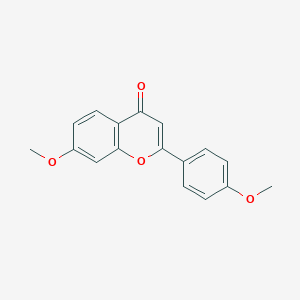

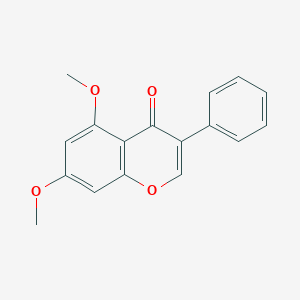

Molecular Structure Analysis

Epimedin C has a molecular formula of C39H50O19 . Its molecular structure consists of 39 carbon atoms, 50 hydrogen atoms, and 19 oxygen atoms .

Chemical Reactions Analysis

Epimedin C has been found to have significant effects on various biological processes. For instance, it has been shown to decrease levels of fasting blood glucose (FBG), homeostasis model assessment of insulin resistance (HOMA-IR), and oral glucose tolerance, as well as contents of malondialdehyde (MDA) and low-density lipoprotein cholesterol (LDL-C) in type 2 diabetes mellitus (T2DM) mice .

Physical And Chemical Properties Analysis

Epimedin C has a density of 1.57±0.1 g/cm3, a boiling point of 1062.1±65.0 °C, and a flash point of 322.2°C . It is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

科研应用

代谢和鉴定:淫羊藿苷C在大鼠体内经过代谢,途径包括水解、羟基化、脱氢、去甲基化以及与糖醛酸和糖的结合。先进技术如液相色谱-质谱联用已用于代谢物的鉴定 (Liu et al., 2011)。

提取方法:超声辅助提取已被证明对从淫羊藿鲜叶中提取淫羊藿苷C有效,相比传统方法在效率和减少溶剂使用方面具有优势 (Zhang et al., 2009)。

生物医学应用:淫羊藿苷C在癌症治疗中具有潜在应用。一项研究表明,通过使用来自石油热门古菌的酶进行生物转化,可以生产伊卡瑞汀,一种具有抗癌活性的药物候选物 (Xie et al., 2020)。

骨骼健康:对来自淫羊藿的淫羊藿苷C和淫羊藿素的研究表明它们参与骨愈合,特别是在增强成骨细胞增殖和矿化方面。这是通过BMP2/Runx2信号通路介导的 (Huang et al., 2019)。

血管生成:淫羊藿苷C促进骨形成和肿瘤相关血管生成。它诱导内皮样分化,对于骨骼和肿瘤发展至关重要 (Shui et al., 2017)。

药代动力学:已在大鼠中研究了淫羊藿苷C的药代动力学和口服生物利用度,为其吸收和分布提供了洞察,这对于其治疗应用至关重要 (Lee et al., 2014)。

肠道吸收:已探讨了淫羊藿苷C的肠道吸收机制,揭示了它与肠道转运体的相互作用,影响其生物利用度 (Chen et al., 2014)。

伊卡瑞汀生产的生物转化:一项研究表明,使用曲霉的一种糖苷酶,可以高效地将淫羊藿苷C转化为伊卡瑞汀,一种生物活性类黄酮,突显了潜在的工业应用 (Lyu et al., 2019)。

抗肿瘤活性:淫羊藿苷C通过调节各种信号通路和细胞周期调节因子的表达,在肝癌细胞中诱导细胞周期阻滞,表现出抗肿瘤活性 (Liu et al., 2006)。

干细胞分化:研究表明,淫羊藿苷C可以诱导间充质干细胞分化为内皮样细胞,这对于血管和组织工程应用至关重要 (Zhao et al., 2015)。

骨质疏松症研究:对骨质疏松症大鼠的研究突出了在病理状态下与健康状态相比,淫羊藿素的不同吸收和代谢,包括淫羊藿苷C (Zhou et al., 2015)。

肝损伤机制研究:对小鼠中淫羊藿苷C诱导的肝损伤机制的调查揭示了mRNA甲基化的变化,为这种化合物的肝毒性提供了洞察 (Song et al., 2021)。

中草药的定量分析:近红外光谱等技术已被应用于快速测量淫羊藿中的淫羊藿苷C,有助于中草药的质量控制和标准化(Yang et al., 2017)。

Safety And Hazards

性质

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-JIYCBSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149351 | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epimedin C | |

CAS RN |

110642-44-9 | |

| Record name | Epimedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)